molecular formula C15H22N4O3S B2532477 4-{[(1,3-benzoxazol-2-yl)amino]methyl}-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2380032-99-3

4-{[(1,3-benzoxazol-2-yl)amino]methyl}-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2532477
CAS No.: 2380032-99-3
M. Wt: 338.43
InChI Key: QFGYHUAXXWPTIP-UHFFFAOYSA-N
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Description

4-{[(1,3-benzoxazol-2-yl)amino]methyl}-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound that features a benzoxazole moiety, a piperidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,3-benzoxazol-2-yl)amino]methyl}-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzoxazole moiety. One common method involves the reaction of 2-aminophenol with an aldehyde under acidic conditions to form the benzoxazole ring . This intermediate is then reacted with N,N-dimethylpiperidine-1-sulfonamide under controlled conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, such as metal catalysts or ionic liquid catalysts, and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-{[(1,3-benzoxazol-2-yl)amino]methyl}-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole or piperidine rings .

Scientific Research Applications

4-{[(1,3-benzoxazol-2-yl)amino]methyl}-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(1,3-benzoxazol-2-yl)amino]methyl}-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(1,3-benzoxazol-2-yl)amino]methyl}-N,N-dimethylpiperidine-1-sulfonamide is unique due to the combination of its benzoxazole and piperidine sulfonamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-[(1,3-benzoxazol-2-ylamino)methyl]-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S/c1-18(2)23(20,21)19-9-7-12(8-10-19)11-16-15-17-13-5-3-4-6-14(13)22-15/h3-6,12H,7-11H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGYHUAXXWPTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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